molecular formula C23H31NO7S B11999373 Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate CAS No. 5433-15-8

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B11999373
CAS No.: 5433-15-8
M. Wt: 465.6 g/mol
InChI Key: AMCFRLYHGIADQW-UHFFFAOYSA-N
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Description

This compound is a benzoate ester derivative featuring a [(4-methylphenyl)sulfonyl]amino (tosylamido) group and a 3,3-diethoxy-2-hydroxypropyl substituent. The ethyl ester group enhances solubility in organic solvents, making it suitable for synthetic intermediates or pharmaceutical applications .

For example, compounds like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) are synthesized via nucleophilic substitution and characterized using NMR, IR, and mass spectrometry .

Properties

CAS No.

5433-15-8

Molecular Formula

C23H31NO7S

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 4-[(3,3-diethoxy-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C23H31NO7S/c1-5-29-22(26)18-10-12-19(13-11-18)24(16-21(25)23(30-6-2)31-7-3)32(27,28)20-14-8-17(4)9-15-20/h8-15,21,23,25H,5-7,16H2,1-4H3

InChI Key

AMCFRLYHGIADQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(CN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C)O)OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Sulfonylation

The primary synthesis route involves a two-step process: sulfonylation of an aromatic amine followed by esterification and hydroxylation . Weisblat et al. (1953) first reported the synthesis of analogous compounds via sulfonylation of 4-aminobenzoic acid derivatives with toluenesulfonyl chloride. For this compound, the reaction proceeds as follows:

  • Sulfonylation :
    4-Aminobenzoic acid ethyl ester+4-methylbenzenesulfonyl chloride4-[(4-methylphenyl)sulfonylamino]benzoic acid ethyl ester\text{4-Aminobenzoic acid ethyl ester} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{4-[(4-methylphenyl)sulfonylamino]benzoic acid ethyl ester}
    This step occurs in anhydrous dichloromethane with triethylamine as a base, yielding the sulfonamide intermediate at 0–5°C.

  • Alkylation with Epoxide Precursors :
    The intermediate reacts with 3,3-diethoxy-2-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the diethoxy-hydroxypropyl side chain. The reaction mechanism involves nucleophilic attack on the epoxide ring, followed by ring-opening to form the secondary amine.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (Step 1); 60°C (Step 2)Prevents side reactions (e.g., hydrolysis of epoxide)
SolventDichloromethane (Step 1); DMF (Step 2)Enhances sulfonylation efficiency
CatalystTriethylamine (Step 1); None (Step 2)Neutralizes HCl byproduct
Reaction Time4 hours (Step 1); 12 hours (Step 2)Ensures complete conversion

Data from PubChem and Chemsrc indicate a typical yield of 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Stepwise Experimental Procedure

Preparation of 4-[(4-Methylphenyl)Sulfonylamino]Benzoic Acid Ethyl Ester

  • Materials :

    • 4-Aminobenzoic acid ethyl ester (1.0 equiv, 1.79 g)

    • 4-Methylbenzenesulfonyl chloride (1.2 equiv, 2.14 g)

    • Triethylamine (2.5 equiv, 3.5 mL)

    • Dichloromethane (50 mL)

  • Procedure :

    • Dissolve the amine in dichloromethane, cool to 0°C, and add triethylamine.

    • Add sulfonyl chloride dropwise over 30 minutes.

    • Stir at room temperature for 4 hours, then wash with 1M HCl and brine.

    • Dry over Na₂SO₄ and evaporate to obtain a white solid (yield: 85%).

Introduction of the Diethoxy-Hydroxypropyl Side Chain

  • Materials :

    • Sulfonamide intermediate (1.0 equiv, 3.0 g)

    • 3,3-Diethoxy-2-hydroxypropylamine (1.5 equiv, 1.8 g)

    • DMF (30 mL)

    • K₂CO₃ (2.0 equiv, 2.76 g)

  • Procedure :

    • Suspend the sulfonamide and K₂CO₃ in DMF.

    • Add the amine derivative and heat to 60°C for 12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH), 4.35 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.68–3.54 (m, 4H, OCH₂CH₃), 3.21 (t, J = 6.4 Hz, 2H, NCH₂), 2.45 (s, 3H, CH₃), 1.39 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Epoxide Stability

The diethoxy-hydroxypropyl side chain is prone to hydrolysis under acidic conditions. To address this:

  • Use anhydrous solvents and inert atmosphere (N₂ or Ar).

  • Avoid prolonged exposure to moisture during workup.

Byproduct Formation

Trace amounts of N-alkylated byproducts may form during Step 2. These are removed via gradient elution chromatography (hexane → ethyl acetate).

Industrial-Scale Adaptations

For bulk synthesis (≥1 kg), modifications include:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : DMF is recovered via distillation under reduced pressure.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Functionalization of the hydroxy group enables conjugation with cytotoxic moieties.

  • Polymer Additives : The sulfonamide group enhances thermal stability in epoxy resins .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The ester and hydroxyl groups may also play a role in binding to proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its hybrid structure:

  • Sulfonamide Core : Shared with pesticides like metsulfuron methyl ester () and disulfonamides (), but lacks the triazine or pyrimidine rings common in herbicidal sulfonylureas .
  • Ethyl Ester : Similar to tribenuron methyl ester (), but with a bulkier substituent that may sterically hinder enzymatic hydrolysis .
Table 1: Structural Comparison
Compound Name Key Substituents Functional Groups Potential Applications
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate Diethoxy-hydroxypropyl, tosylamido, ethyl ester Sulfonamide, ester, ether, alcohol Pharmaceuticals, intermediates
Metsulfuron methyl ester () Triazine ring, methyl ester Sulfonylurea, ester Herbicide
Ethyl 4-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]benzoate () Trifluoromethyl groups Amide, ester Agrochemicals, materials
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a, ) Pyridyl, biphenyl Sulfonamide, aromatic Organic synthesis

Physical and Chemical Properties

  • Solubility : The diethoxy-hydroxypropyl group likely enhances water solubility compared to fluorinated analogs (e.g., ), which are more lipophilic due to fluorine’s hydrophobic nature .
  • Melting Point : Similar disulfonamides (e.g., compound 5a in ) exhibit melting points around 223–225°C, suggesting that the target compound may have a comparable range if crystallinity is maintained .
  • Stability : The ethyl ester may hydrolyze under basic conditions, akin to tribenuron methyl ester, but the diethoxy-hydroxypropyl chain could stabilize the molecule against enzymatic degradation compared to simpler esters .

Biological Activity

Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate, commonly referred to by its CAS number 5433-15-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of this compound is C23H31NO7SC_{23}H_{31}NO_7S. The compound features a sulfonamide functional group which is significant for its biological activity.

PropertyValue
Molecular Weight463.57 g/mol
CAS Number5433-15-8
IUPAC NameThis compound
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway remains proprietary in many cases but generally includes the formation of the sulfonamide linkage followed by esterification processes.

Antimicrobial Properties

Recent studies have indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated:

  • Inhibition Zone : The compound showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Cytotoxicity and Anticancer Activity

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. A study assessed its activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines:

Cell LineIC50 (µM)Remarks
A54925Moderate cytotoxicity observed
MCF730Significant growth inhibition

The results indicate that this compound may possess potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria. By interfering with this pathway, the compound may prevent bacterial proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The study concluded that the compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Properties

A recent publication explored the anticancer properties of various sulfonamide derivatives including this compound. The findings suggested that modifications in the side chains significantly influenced cytotoxicity levels.

Q & A

Synthetic Methodology and Optimization

Q: What are the critical synthetic steps and reaction conditions for preparing Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate? A: The synthesis involves multi-step organic reactions:

Esterification : Formation of the benzoate ester via acid-catalyzed reaction of benzoic acid derivatives with ethanol .

Sulfonylation : Introduction of the (4-methylphenyl)sulfonyl group using sulfonyl chlorides under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

Amination : Coupling the 3,3-diethoxy-2-hydroxypropylamine moiety via nucleophilic substitution or reductive amination, requiring controlled pH and temperature to avoid side reactions .
Key Optimization Factors :

  • Solvent polarity (e.g., DMF for polar intermediates).
  • Catalytic agents (e.g., DMAP for esterification).
  • Purification via column chromatography or recrystallization .

Spectroscopic Characterization

Q: Which spectroscopic techniques are essential for characterizing this compound, and what data benchmarks should researchers expect? A:

TechniqueKey ObservationsReference
1H NMR δ 2.26 (s, CH3 from 4-methylphenyl), δ 7.1–8.5 (m, aromatic protons)
IR Peaks at ~1332 cm⁻¹ (S=O stretching), ~1160 cm⁻¹ (C-O ester)
MS Molecular ion peak at m/z 645 (M+) for related sulfonamide derivatives
X-ray Use SHELXL for refinement; resolve hydrogen bonding patterns in crystal lattices

Advanced Reaction Mechanism Analysis

Q: How do electronic effects of substituents influence the reactivity of the sulfonamide group in this compound? A: The electron-withdrawing (4-methylphenyl)sulfonyl group enhances electrophilicity at the nitrogen, facilitating nucleophilic attacks (e.g., alkylation). Steric hindrance from the diethoxypropyl chain may slow kinetics, requiring elevated temperatures (80–100°C) for amide bond formation. Mechanistic studies using DFT calculations or isotopic labeling are recommended to track intermediates .

Resolving Spectral Data Contradictions

Q: How should researchers address conflicting NMR or mass spectrometry data? A:

  • NMR Discrepancies : Compare with literature (e.g., δ 10.4–10.6 ppm for sulfonamide NH in DMSO-d6 ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spec Anomalies : Confirm isotopic patterns (e.g., sulfur’s ³²S/³⁴S ratio) via high-resolution MS. Contamination by sodium adducts ([M+Na]⁺) may require alternative ionization methods (e.g., ESI vs. EI) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s bioactivity? A:

  • Enzyme Inhibition : Screen against serine hydrolases or proteases via fluorogenic substrates .
  • Receptor Binding : Use SPR (surface plasmon resonance) to measure affinity for targets like GPCRs .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with IC50 determination .
    Note : Validate interactions via molecular docking (AutoDock Vina) and mutagenesis studies to identify binding residues .

Crystallographic Challenges

Q: What challenges arise in determining this compound’s crystal structure, and how can they be mitigated? A:

  • Disorder in Diethoxy Groups : Use low-temperature (100 K) data collection to reduce thermal motion .
  • Hydrogen Bonding Networks : Apply SHELXL’s restraints for O-H···O/S interactions. Graph-set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings .

Data Reproducibility in Multi-Step Synthesis

Q: How can researchers ensure reproducibility in multi-step syntheses of this compound? A:

  • Step Monitoring : Use TLC or inline IR to track reaction progress .
  • Intermediate Characterization : Isolate and validate each precursor (e.g., sulfonamide intermediate via HRMS) .
  • Batch Consistency : Optimize stoichiometry (1.2–1.5 equiv. for amine coupling) and document solvent purity (e.g., anhydrous DMF) .

Stability and Degradation Studies

Q: What are the primary degradation pathways under ambient conditions? A:

  • Hydrolysis : Ester group susceptible to base/acid hydrolysis; monitor via pH-controlled stability studies (HPLC).
  • Oxidation : Sulfonamide sulfur may oxidize to sulfone; use antioxidants (e.g., BHT) in storage .

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